rac-(3aR,7aR)-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione
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Overview
Description
rac-(3aR,7aR)-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione: is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by its octahydro-1H-pyrrolo[3,4-c]pyridine core, which is a fused ring system containing nitrogen atoms. The compound’s stereochemistry is denoted by the (3aR,7aR) configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3aR,7aR)-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with a suitable dione and an amine, followed by cyclization using a catalyst such as rhodium . The reaction conditions often require specific temperatures and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. The purification process typically involves crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
rac-(3aR,7aR)-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The nitrogen atoms in the compound can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce new functional groups onto the nitrogen atoms.
Scientific Research Applications
rac-(3aR,7aR)-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of rac-(3aR,7aR)-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied. For instance, in medicinal chemistry, the compound may inhibit or activate certain enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
rac-(3aR,7aR)-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione can be compared with other similar compounds, such as:
rac-(4aR,7aR)-octahydro-1H-cyclopenta[c]pyridine-3,6-dione: This compound has a similar bicyclic structure but differs in the ring fusion and functional groups.
rac-(3aR,7aR)-octahydrofuro[3,2-b]pyridine hydrochloride: This compound has a furo ring instead of a pyrrolo ring, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific ring structure and stereochemistry, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C7H10N2O2 |
---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
(3aS,7aS)-3a,4,5,6,7,7a-hexahydropyrrolo[3,4-c]pyridine-1,3-dione |
InChI |
InChI=1S/C7H10N2O2/c10-6-4-1-2-8-3-5(4)7(11)9-6/h4-5,8H,1-3H2,(H,9,10,11)/t4-,5+/m0/s1 |
InChI Key |
NTTSIFKFFVZGMO-CRCLSJGQSA-N |
Isomeric SMILES |
C1CNC[C@@H]2[C@H]1C(=O)NC2=O |
Canonical SMILES |
C1CNCC2C1C(=O)NC2=O |
Origin of Product |
United States |
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